3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone
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Overview
Description
“3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]-2-butanone” is a chemical compound with the CAS Number: 478246-90-1. It has a molecular weight of 316.45 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16N2OS2/c1-9-4-5-14-13 (6-9)15-12 (8-20-14)7-17-16 (18-15)21-11 (3)10 (2)19/h4-7,11H,8H2,1-3H3
. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.
Physical and Chemical Properties Analysis
The compound is solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a central part of organic chemistry and compounds featuring heterocycles are prevalent in a variety of pharmaceuticals and agrochemicals. The synthesis of new thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and related compounds has been explored to develop novel molecules with potential applications in drug discovery and materials science. These compounds are synthesized through complex reactions involving key intermediates like sulfanyl pyridine derivatives, highlighting the significance of sulfur-containing heterocycles in medicinal chemistry and material science (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Crystal Structure Analysis
The crystal structures of certain sulfanyl acetamides reveal insights into the molecular conformations and interactions that could influence the physical and chemical properties of sulfur-containing heterocyclic compounds. Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds in developing new pharmaceuticals and materials (Subasri et al., 2016).
Antitumor Activity
Research into thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has demonstrated that these compounds exhibit significant anticancer activity. This is indicative of the potential therapeutic applications of sulfur-containing heterocycles in oncology, providing a foundation for the development of new anticancer agents (Hafez & El-Gazzar, 2017).
Antibacterial and Anticancer Agents
A class of N-nucleosides of 4H-thiochromeno(2,3-d)pyrimidine-10-sulfone has been synthesized, showcasing potential as both anticancer and antibacterial agents. These findings highlight the versatility of sulfur-containing heterocycles in addressing a wide range of biological targets (Alshammari, El-Gazzar, & Hafez, 2013).
Novel Heterocyclic Systems
The development of new heterocyclic systems, such as pyrano[4″,3″,2″:4′,5′]chromeno[2′,3′:4,5]thieno[2,3-b]pyridines, through domino reactions opens new avenues for the synthesis of complex molecules with potential applications in drug discovery and materials science. These systems illustrate the creative approaches being employed to expand the diversity of heterocyclic compounds available for research and development (Bondarenko et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations for handling and storage, as well as actions to take in case of exposure .
Properties
IUPAC Name |
3-[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-9-4-5-14-13(6-9)15-12(8-20-14)7-17-16(18-15)21-11(3)10(2)19/h4-7,11H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSPLYAJXPXFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SC(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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